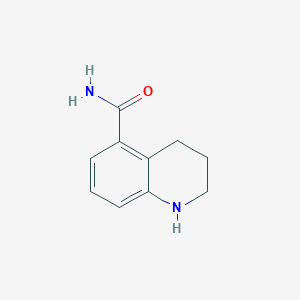

1,2,3,4-Tetrahydroquinoline-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

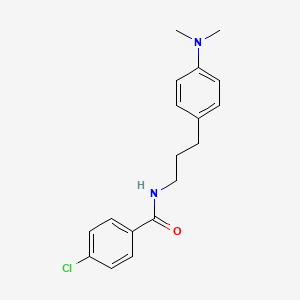

1,2,3,4-Tetrahydroquinoline-5-carboxamide is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is a specialty product often used in proteomics research .

Molecular Structure Analysis

The InChI code for 1,2,3,4-Tetrahydroquinoline-5-carboxamide is 1S/C10H12N2O/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1,3,5,12H,2,4,6H2,(H2,11,13) . This indicates the presence of a tetrahydroquinoline ring with a carboxamide group at the 5-position.Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydroquinoline-5-carboxamide is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Antioxidant and Corrosion Inhibitor

1,2,3,4-Tetrahydroquinoline-5-carboxamide serves as an antioxidant and corrosion inhibitor. Its ability to scavenge free radicals makes it valuable for protecting materials from oxidative damage. Researchers have explored its potential in preventing corrosion in various industrial applications .

Neuroprotection Against Parkinsonism

Quinoline derivatives, including 1,2,3,4-tetrahydroquinoline-based compounds, exhibit promising antioxidant properties. These compounds have been investigated for their neuroprotective effects, particularly in the context of Parkinson’s disease. By mitigating oxidative stress, they may help prevent neuronal damage and support brain health .

Potential Antimicrobial Activity

1,2,3,4-THQ-5-carboxamide belongs to the class of isoquinoline alkaloids. These compounds have shown diverse biological activities against infective pathogens. While specific studies on this compound are limited, its structural similarity to other isoquinoline derivatives suggests potential antimicrobial properties .

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that quinoline derivatives, a group to which this compound belongs, can function as powerful antioxidants . They may interact with their targets to mitigate oxidative damage, which could be significantly beneficial in neuroprotection .

Biochemical Pathways

Quinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific pathways and downstream effects of this compound require further investigation.

Result of Action

As a quinoline derivative, it may exhibit antioxidant properties that could potentially protect against oxidative damage at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroquinoline-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1,3,5,12H,2,4,6H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOSHSFVBSXTOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2NC1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydroquinoline-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2458275.png)

![8-(4-Fluorophenyl)-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2458277.png)

![2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B2458278.png)

![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458280.png)

![2-[(2-Methylphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2458284.png)

![2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2458288.png)

![Methyl 5-[(3-formylpyrazol-1-yl)methyl]pyrazine-2-carboxylate](/img/structure/B2458295.png)